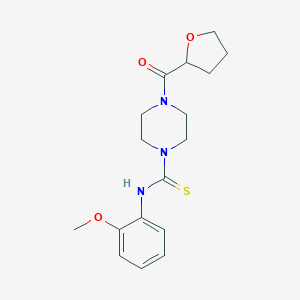![molecular formula C17H18N6OS2 B215864 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as MBT-1, is a small molecule compound that has been synthesized for its potential use in scientific research. MBT-1 has been studied for its mechanism of action and its biochemical and physiological effects in various laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress. In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to modulate the activity of neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells against oxidative damage. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to increase the levels of glutathione, a key antioxidant molecule. In addition, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule compound that can easily cross the blood-brain barrier, making it useful for studying the effects of compounds on the brain. It has also been shown to have low toxicity in animal models. However, one limitation of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is that it is not very soluble in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in these conditions. Another area of interest is its potential use in cancer research. Future studies could investigate the mechanisms by which N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide inhibits cancer cell growth and determine its potential use in combination with other cancer therapies. Finally, future studies could investigate the effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide on other physiological systems, such as the cardiovascular system and the immune system.
Méthodes De Synthèse
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be synthesized through a multistep process. The first step involves the reaction of 6-methyl-2-amino-4,5,6,7-tetrahydrobenzothiazole with 2-bromoacetic acid to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)glycine. The second step involves the reaction of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)glycine with thionyl chloride to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chloroacetamide. The third step involves the reaction of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chloroacetamide with sodium azide to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-azidoacetamide. The final step involves the reaction of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-azidoacetamide with phenyl tetrazole to form N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
Applications De Recherche Scientifique
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C17H18N6OS2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H18N6OS2/c1-11-7-8-13-14(9-11)26-16(18-13)19-15(24)10-25-17-20-21-22-23(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,18,19,24) |
Clé InChI |
IOCYTRHTIGRUAY-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



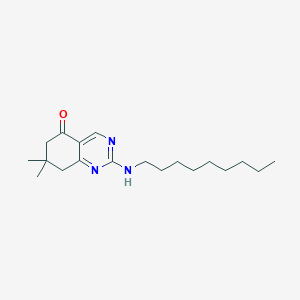
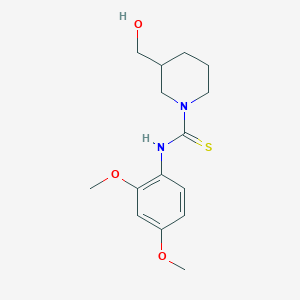
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
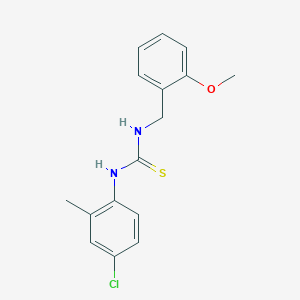
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
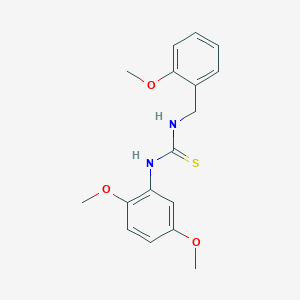

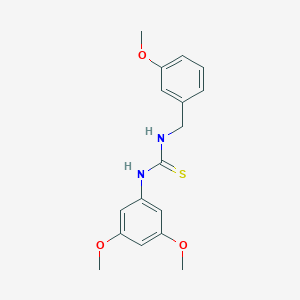
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
